- Study on the preparation of 3-chloro-4-methylaniline by catalytic hydrogenation in liquid phase at low pressure, Ranliao Gongye, 2001, 38(1), 16-18

Cas no 95-74-9 (3-Chloro-4-methylaniline)

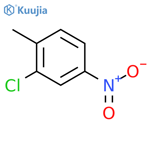

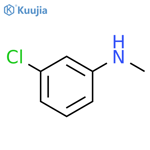

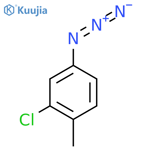

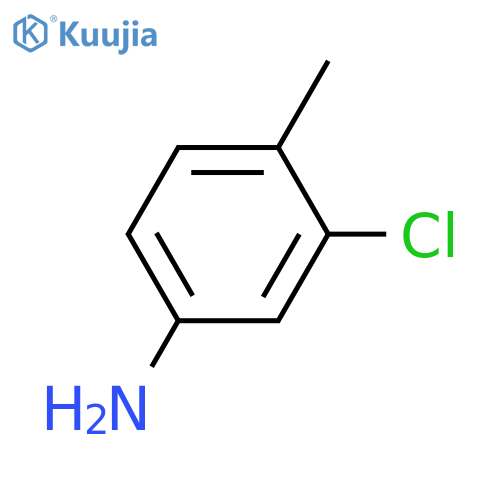

3-Chloro-4-methylaniline structure

Nome del prodotto:3-Chloro-4-methylaniline

3-Chloro-4-methylaniline Proprietà chimiche e fisiche

Nomi e identificatori

-

- 3-Chloro-4-methylaniline

- 2-chloro-4-aminotoluene

- 4-Amino-2-chlorotoluene

- 3-Chloro-p-toluidine

- 1-amino-3-chloro-4-methylbenzene

- 2B oil

- 2-chloro-4-amino-toluene

- 2-CHLORO-4-TOLUIDINE

- 3-CHLOR-4-METHYLANILIN

- 3-Chloro-4-methylanilin

- 3-CHLORO-4-METHYLANILINE D

- 3-chloro-4-methylphenylamine

- 4-methyl-3-chloroaniline

- 4-methyl-5-chloroanili

- CPT

- cpt[qr]

- DKC 1347

- DRC 1339

- drc1347

- O-CHLORO-P-TOLUIDINE

- OCPT

- starlicide

- 3-Amino-2-chlorotoluene

- 3-Chloro-4-methyl-benzenamine

- 3-CPT

- Benzenamine, 3-chloro-4-methyl-

- 3-Chloro-4-methylbenzenamine

- p-Toluidine, 3-chloro-

- DRC 1347

- 3-chloro-4-methyl aniline

- 3-chloro-4-methyl-phenylamine

- 3-Chloro-para-Toluidine

- ortho chloro para toluidine

- 3-Chloro-4-methylbenzenamine (ACI)

- p-Toluidine, 3-chloro- (8CI)

- NSC 96620

- 3-Chloro-4-methylaniline,98%

- AKOS000119158

- 1Amino3chloro4methylbenzene

- Aniline, 3-chloro-4-methyl-

- BRN 0636511

- NCGC00091083-02

- D77417

- Tox21_302755

- NCI-C02040

- NCGC00259420-01

- HMS3055G10

- Z57127543

- EC 202-446-3

- CS-M1324

- 827571-80-2

- NS00005824

- MLS002303000

- 4-AMINO-2-CHLOROTOLUENE [HSDB]

- SMR001252231

- DB-024297

- 3-chloro-4-toluidine

- EINECS 202-446-3

- 4Methyl3chloroaniline

- CCRIS 152

- NSC-96620

- NCGC00091083-01

- 4Amino2chlorotoluene

- CHEMBL1374337

- 95-74-9

- 3Chloro4methylbenzenamine

- NSC96620

- WLN: ZR CG D1

- 3Chloro4methylaniline

- DTXCID60286

- NCGC00256599-01

- o-Chlor-p-toluidin

- Q7602061

- Tox21_201871

- DTXSID0020286

- 3-chloranyl-4-methyl-aniline

- UNII-32Y306W7BQ

- Benzenamine, 3chloro4methyl

- 3-chloro 4-methylaniline

- 3-?Chloro-?4-?methylaniline

- HSDB 2060

- MFCD00007773

- W-100160

- 3-Chloro-4-methylaniline, 98%

- A845453

- 32Y306W7BQ

- 3-Chloro-4-methylaniline, PESTANAL(R), analytical standard

- TS-01846

- 2-Chloro-4-aminotoluene, 98%

- CHEBI:37824

- STR02553

- SCHEMBL349538

- EN300-18377

- 2Chloro4aminotoluene

- F2190-0474

- CAS-95-74-9

- pToluidine, 3chloro

- 2-Chlor-4-aminotoluol

- 4-12-00-01985 (Beilstein Handbook Reference)

- 3Chloro4methylphenylamine

- 4-AMINO-2-CHLOROTOLUENE[HSDB]

- 4-Amino-2-chlor-1-methylbenzol

- STK943762

-

- MDL: MFCD00007773

- Inchi: 1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3

- Chiave InChI: RQKFYFNZSHWXAW-UHFFFAOYSA-N

- Sorrisi: ClC1C(C)=CC=C(N)C=1

- BRN: 06

Proprietà calcolate

- Massa esatta: 141.03500

- Massa monoisotopica: 141.0345270 g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 9

- Conta legami ruotabili: 0

- Complessità: 94.9

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 2.9

- Peso molecolare: 141.60

- Superficie polare topologica: 26

- Conta Tautomer: niente

Proprietà sperimentali

- Colore/forma: Liquido giallo o marrone

- Densità: 1.167 g/mL at 25 °C

- Punto di fusione: 24-25 °C (lit.)

- Punto di ebollizione: 244°C(lit.)

- Punto di infiammabilità: Fahrenheit: 212 ° f

Celsius: 100 ° c - Indice di rifrazione: n20/D 1.584(lit.)

- Solubilità: less than 1 mg/mL at 72° F (NTP, 1992)

- Coefficiente di ripartizione dell'acqua: 1 g/L (20 ºC)

- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents, acid chlorides, acids, acid anhydrides, chloroformates, reducing agents.

- PSA: 26.02000

- LogP: 2.81180

- FEMA: 3596

- Sensibilità: Sensibile alla luce

- Solubilità: Solubile in etanolo o benzene, leggermente solubile in acqua calda, insolubile in acqua fredda.

- Pressione di vapore: 0.085 mm Hg at 77 °F (NTP, 1992)

3-Chloro-4-methylaniline Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Danger

- Dichiarazione di pericolo: H301,H311,H315,H317,H319,H410

- Dichiarazione di avvertimento: P273,P280,P301+P310,P305+P351+P338,P312,P501

- Numero di trasporto dei materiali pericolosi:UN 2239 6.1/PG 3

- WGK Germania:2

- Codice categoria di pericolo: 24/25-36/38-43-50/53

- Istruzioni di sicurezza: S36/37/39-S45-S61-S60-S36/37-S26

- RTECS:XU5111000

-

Identificazione dei materiali pericolosi:

- PackingGroup:III

- Classe di pericolo:6.1

- Frasi di rischio:R22; R36/37/38; R50/53

- Termine di sicurezza:6.1

- TSCA:Yes

- Condizioni di conservazione:2-8°C

- Gruppo di imballaggio:III

3-Chloro-4-methylaniline Dati doganali

- CODICE SA:29214300

3-Chloro-4-methylaniline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2190-0474-0.25g |

3-Chloro-4-methylaniline |

95-74-9 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| Life Chemicals | F2190-0474-2.5g |

3-Chloro-4-methylaniline |

95-74-9 | 95%+ | 2.5g |

$40.0 | 2023-09-06 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804792-500g |

3-Chloro-4-methylaniline |

95-74-9 | 97% | 500g |

¥198.00 | 2022-09-02 | |

| Chemenu | CM343632-100g |

3-Chloro-4-methylaniline |

95-74-9 | 95%+ | 100g |

$58 | 2022-05-27 | |

| Fluorochem | 024181-100g |

3-Chloro-4-methylaniline |

95-74-9 | 98% | 100g |

£12.00 | 2022-03-01 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 236322-50G |

3-Chloro-4-methylaniline |

95-74-9 | 50g |

¥290.46 | 2023-12-09 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C804792-25g |

3-Chloro-4-methylaniline |

95-74-9 | 97% | 25g |

¥38.00 | 2022-09-02 | |

| Cooke Chemical | A2307712-500G |

3-Chloro-4-methylaniline |

95-74-9 | 97% | 500g |

RMB 150.40 | 2025-02-21 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106530-2.5kg |

3-Chloro-4-methylaniline |

95-74-9 | 97% | 2.5kg |

¥826.90 | 2023-09-03 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014017-25g |

3-Chloro-4-methylaniline |

95-74-9 | 97% | 25g |

¥36 | 2024-07-19 |

3-Chloro-4-methylaniline Metodo di produzione

Metodo di produzione 1

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; 5 min, rt

1.2 Reagents: rel-(2R,3S)-3-(1,1-Dimethylethyl)-3-phenyloxaziridine , rel-(2R,3R)-3-(1,1-Dimethylethyl)-3-phenyloxaziridine Solvents: Toluene , Tetrahydrofuran ; rt; rt → -45 °C; 2 h, -45 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: rel-(2R,3S)-3-(1,1-Dimethylethyl)-3-phenyloxaziridine , rel-(2R,3R)-3-(1,1-Dimethylethyl)-3-phenyloxaziridine Solvents: Toluene , Tetrahydrofuran ; rt; rt → -45 °C; 2 h, -45 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Chemoselective preparation of arylamines and phenols by rapid heteroatom transfer utilizing N-H, N-alkyl or N-benzyl oxaziridines as efficient multifunctional reagents for the direct primary amination and hydroxylation of arylmetal reagents, United States, , ,

Metodo di produzione 3

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Chlorine ; 10 min, 70 - 80 °C

1.2 Reagents: Hydrogen

1.2 Reagents: Hydrogen

Riferimento

- Method for preparing 3-chloro-4-methylaniline, China, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] , (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ; 2 h, -45 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Riferimento

- Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds, Nature Chemistry, 2017, 9(7), 681-688

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene , Water ; 2 MPa, 25 °C

Riferimento

- Boosting catalytic selectivity through precise spatial control of catalysts at Pickering emulsion droplet interface, Journal of the American Chemical Society, 2023, 145(4), 2511-2522

Metodo di produzione 7

Metodo di produzione 8

Metodo di produzione 9

Metodo di produzione 10

Condizioni di reazione

1.1 Catalysts: Dihydrogen hexachloroiridate Solvents: Water ; 80 °C; 4 h, 80 °C

1.2 Reagents: Hydrogen ; 2 h, 1.1 MPa, 110 °C

1.3 Reagents: Hydrogen ; 1 MPa, 100 °C

1.2 Reagents: Hydrogen ; 2 h, 1.1 MPa, 110 °C

1.3 Reagents: Hydrogen ; 1 MPa, 100 °C

Riferimento

- Highly selective iridium/carbon catalyst and its preparation and application, China, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: Tin tetrachloride pentahydrate , Nickel alloy, base, Ni,Al Solvents: Methanol ; 30 min, 45 °C; 45 °C → rt

1.2 Solvents: Methanol ; 100 min, 1 MPa, 55 °C

1.2 Solvents: Methanol ; 100 min, 1 MPa, 55 °C

Riferimento

- Catalytic hydrogenation of 3-chloro-4-methylnitrobenzene to 3-chloro-4-methylaniline over modified skeletal nickel, Shiyou Huagong, 2011, 40(6), 630-634

Metodo di produzione 12

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Copper lanthanum silicide (Cu0.67LaSi1.33) Solvents: Isopropanol ; 84 h, 3 MPa, 120 °C

Riferimento

- Copper-Based Intermetallic Electride Catalyst for Chemoselective Hydrogenation Reactions, Journal of the American Chemical Society, 2017, 139(47), 17089-17097

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol , Hydrochloric acid Catalysts: Iron Solvents: Water ; 30 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Riferimento

- Hexafluoro-2-propanol-assisted quick and chemoselective nitro reduction using iron powder as catalyst under mild conditions, Tetrahedron Letters, 2017, 58(37), 3646-3649

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Carbon Solvents: Methanol , Water ; 3 h, 5 bar, 90 °C

Riferimento

- Co,N-Codoped Porous Carbon-Supported CoyZnS with Superior Activity for Nitroarene Hydrogenation, ACS Sustainable Chemistry & Engineering, 2020, 8(15), 6118-6126

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium , Carbon Solvents: Methanol ; 220 min, 1 MPa, rt → 323 K

Riferimento

- Decoration of Pd Nanoparticles with N and S Doped Carbon Quantum Dots as a Robust Catalyst for the Chemoselective Hydrogenation Reaction, ACS Sustainable Chemistry & Engineering, 2019, 7(9), 8542-8553

Metodo di produzione 17

Metodo di produzione 18

Metodo di produzione 19

Metodo di produzione 20

Condizioni di reazione

1.1 Reagents: Ammonium formate Catalysts: Copper Solvents: Water ; 8 h, reflux

Riferimento

- Hydrogenation of Azides over Copper Nanoparticle Surface Using Ammonium Formate in Water, Journal of Organic Chemistry, 2011, 76(17), 7235-7239

3-Chloro-4-methylaniline Raw materials

- 3-Chloro-N-methylaniline

- 2-Chloro-4-nitrotoluene

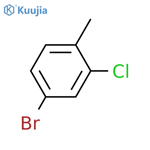

- 4-Bromo-2-chloro-1-methylbenzene

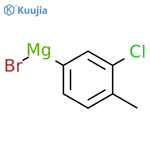

- Magnesium, bromo(3-chloro-4-methylphenyl)-

- 4-Azido-2-chloro-1-methylbenzene

3-Chloro-4-methylaniline Preparation Products

3-Chloro-4-methylaniline Letteratura correlata

-

1. Chlorination of arylammonium salts in sulphuric acidClarence W. Schimelpfenig J. Chem. Soc. Perkin Trans. 1 1977 1129

-

Darin Allen,Ziad El Rassi Analyst 2003 128 1249

-

A. Weissberger,H. Bach,E. Strasser J. Chem. Soc. 1935 68

-

4. LXIX.—Substituted nitrogen chlorides and bromides derived from o- and p-acetotoluidideF. D. Chattaway,K. J. P. Orton J. Chem. Soc. Trans. 1900 77 789

-

5. A new synthesis of 1-arylpiperidin-4-olsColin B. Reese,Elizabeth A. Thompson J. Chem. Soc. Perkin Trans. 1 1988 2881

95-74-9 (3-Chloro-4-methylaniline) Prodotti correlati

- 53662-43-4(1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazole-5-thiol)

- 872986-98-6(N'-{3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(prop-2-en-1-yl)ethanediamide)

- 442910-30-7(2-(bromomethyl)-6-ethyl-pyridine)

- 1806723-66-9(3-(Difluoromethyl)-5-iodo-4-methoxy-2-(trifluoromethoxy)pyridine)

- 255881-81-3(4-(FURAN-2-YL)BENZENE-1-SULFONYL CHLORIDE)

- 894056-37-2(N-(3-methoxyphenyl)-2-{6-(3-nitrophenyl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)

- 1344875-26-8(4,4-dimethylpent-2-en-1-amine)

- 1805838-10-1(2-Bromo-7-cyano-1H-benzimidazole-6-sulfonyl chloride)

- 2227859-53-0((3S)-3-hydroxy-3-(1,2-oxazol-3-yl)propanoic acid)

- 1289386-34-0(tert-butyl 3-{(propan-2-yl)aminomethyl}piperidine-1-carboxylate)

Fornitori consigliati

atkchemica

(CAS:95-74-9)3-Chloro-4-methylaniline

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta

Suzhou Senfeida Chemical Co., Ltd

(CAS:95-74-9)3-Chloro-4-methylaniline

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta